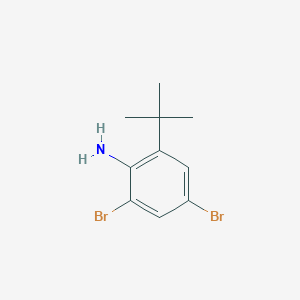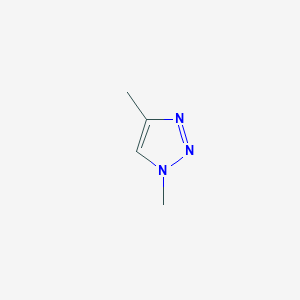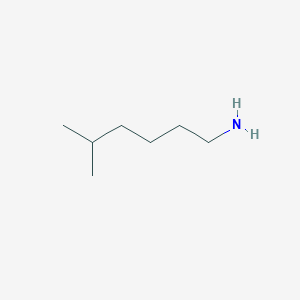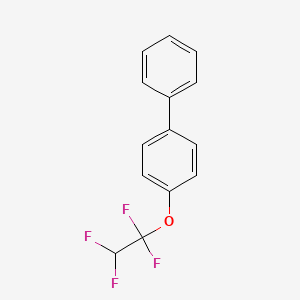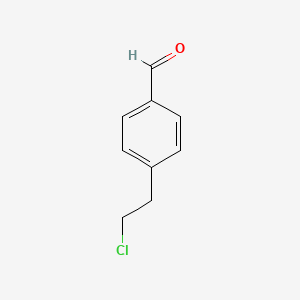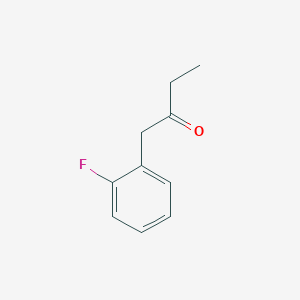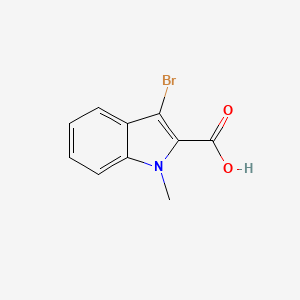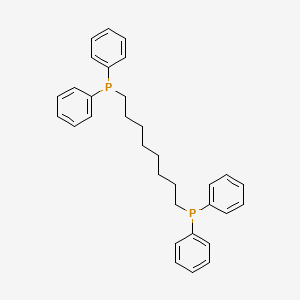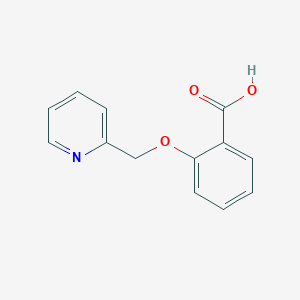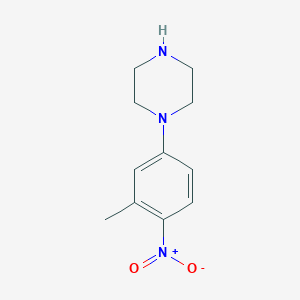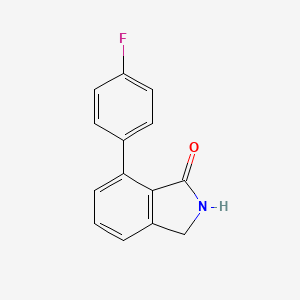![molecular formula C15H24N6O3 B1339331 (2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)
(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg-Tyr-NH2·2 HCl is a synthetic peptide compound It is composed of the amino acids arginine (Arg) and tyrosine (Tyr), with an amide group (NH2) at the C-terminus The compound is stabilized as a dihydrochloride salt (2 HCl)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-NH2·2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid, usually in the presence of coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Industrial Production Methods
In an industrial setting, the production of H-Arg-Tyr-NH2·2 HCl may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like HPLC (high-performance liquid chromatography).
化学反应分析
Types of Reactions
H-Arg-Tyr-NH2·2 HCl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The arginine residue can be reduced under specific conditions.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of the arginine residue can yield reduced arginine derivatives.
科学研究应用
H-Arg-Tyr-NH2·2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of H-Arg-Tyr-NH2·2 HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The arginine residue can interact with negatively charged sites on proteins, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
相似化合物的比较
Similar Compounds
H-Arg-Phe-NH2·2 HCl: Similar structure but with phenylalanine instead of tyrosine.
H-Arg-Trp-NH2·2 HCl: Contains tryptophan instead of tyrosine.
H-Arg-Leu-NH2·2 HCl: Contains leucine instead of tyrosine.
Uniqueness
H-Arg-Tyr-NH2·2 HCl is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The hydroxyl group on tyrosine can participate in phosphorylation reactions, making this compound particularly interesting for studying signal transduction pathways.
属性
分子式 |
C15H24N6O3 |
|---|---|
分子量 |
336.39 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C15H24N6O3/c16-11(2-1-7-20-15(18)19)14(24)21-12(13(17)23)8-9-3-5-10(22)6-4-9/h3-6,11-12,22H,1-2,7-8,16H2,(H2,17,23)(H,21,24)(H4,18,19,20)/t11-,12-/m0/s1 |
InChI 键 |
XWTVSBXZYCPNKG-RYUDHWBXSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N)O |
序列 |
RY |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



